molecular formula C19H18FN3O B1680265 Rucaparib CAS No. 283173-50-2

Rucaparib

Cat. No. B1680265
M. Wt: 323.4 g/mol
InChI Key: HMABYWSNWIZPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rucaparib is an oral small-molecule poly (ADP-ribose) polymerase inhibitor used for the treatment of recurrent ovarian and prostate cancers in previously treated adults . It is used as maintenance treatment in patients with ovarian cancer, fallopian tube cancer, or primary peritoneal cancer that has come back . It is only used in patients who have a certain type of inherited (germline) or acquired (somatic) abnormal BRCA gene .


Synthesis Analysis

A concise total synthesis of rucaparib, an FDA-approved drug for ovarian and prostate cancers, is reported. The Heck reaction of the commercially available aryl iodide with acrylonitrile provided the desired (E)-2-aminocinnamonitrile derivative .


Molecular Structure Analysis

The molecular structure of Rucaparib is 8-Fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one .


Chemical Reactions Analysis

Rucaparib has been subjected to forced degradation under basic, acidic, neutral, and oxidative stress conditions . Six new degradants of rucaparib were identified under oxidative degradation . In patients, rucaparib moderately inhibited cytochrome P450 (CYP) 1A2 and weakly inhibited CYP3As, CYP2C9, and CYP2C19 .


Physical And Chemical Properties Analysis

Rucaparib is a solid substance with a characteristic odor . Its molecular weight is 555.7 g/mol .

Scientific Research Applications

Oncology: Treatment of BRCA-Mutated Ovarian Cancer

Summary of Application

Rucaparib is utilized as a targeted therapy for ovarian cancer patients with BRCA mutations. It’s particularly effective in cases where the cancer has relapsed after platinum-based chemotherapy .

Methods of Application

Patients receive Rucaparib orally at a dosage of 600 mg twice daily. The treatment targets cancer cells with BRCA1 or BRCA2 mutations, exploiting their inability to repair DNA damage effectively .

Results and Outcomes

Clinical trials have shown that Rucaparib significantly improves progression-free survival (PFS) in patients with BRCA-mutated, relapsed ovarian cancer. The median PFS was notably extended compared to standard chemotherapy .

Oncology: Maintenance Therapy in Ovarian Cancer

Summary of Application

Rucaparib serves as maintenance therapy for patients with platinum-sensitive relapsed ovarian cancer, helping to prolong the period between the end of primary therapy and the recurrence of cancer .

Methods of Application

The drug is administered orally, maintaining the same dosage of 600 mg twice daily. It’s given to patients who have responded (completely or partially) to platinum-based chemotherapy .

Results and Outcomes

Studies have demonstrated that Rucaparib significantly extends the time without disease progression in these patients, with a favorable safety profile .

Oncology: Treatment of Metastatic Castration-Resistant Prostate Cancer

Summary of Application

Rucaparib is approved for treating metastatic castration-resistant prostate cancer (mCRPC) with deleterious BRCA mutations, especially after other therapies have failed .

Methods of Application

The oral administration of 600 mg twice daily is used to inhibit PARP enzymes, leading to the accumulation of DNA damage in cancer cells .

Results and Outcomes

Clinical trials have shown a significant improvement in imaging-based progression-free survival among patients treated with Rucaparib compared to physician’s choice control medications .

Pharmacology: Understanding Drug Interactions

Summary of Application

Rucaparib’s pharmacokinetics and pharmacodynamics are studied to understand its interactions with other drugs, which is crucial for patient safety and efficacy .

Methods of Application

Clinical studies assess the absorption, distribution, metabolism, and excretion of Rucaparib, along with its effects on other medications .

Results and Outcomes

Research indicates that Rucaparib moderately inhibits certain cytochrome P450 enzymes and weakly increases systemic exposures of specific drugs, necessitating careful monitoring of potential drug-drug interactions .

Molecular Biology: DNA Repair Mechanisms

Summary of Application

Rucaparib’s role in inhibiting DNA repair enzymes offers insights into the molecular mechanisms of DNA repair and the concept of synthetic lethality in cancer treatment .

Methods of Application

In vitro studies involve treating cancer cell lines with Rucaparib and observing the effects on DNA repair pathways .

Results and Outcomes

The findings support the use of Rucaparib in exploiting tumor-specific defects in DNA repair, leading to cancer cell death .

Personalized Medicine: Predictive Biomarkers

Summary of Application

Rucaparib treatment is tailored based on predictive biomarkers like BRCA mutations, which guide the selection of patients likely to benefit from the therapy .

Methods of Application

Genetic testing for BRCA mutations is conducted before initiating Rucaparib treatment to identify suitable candidates .

Results and Outcomes

The presence of BRCA mutations has been associated with a higher response rate to Rucaparib, underscoring the importance of genetic profiling in personalized medicine .

This analysis provides a detailed overview of Rucaparib’s diverse applications in scientific research, highlighting its significant impact on oncology and personalized medicine. Each application is backed by rigorous experimental procedures and clinical trials that underscore the drug’s efficacy and potential for improving patient outcomes.

Chemotherapy and Radiotherapy Sensitization

Summary of Application

Rucaparib has been explored as a sensitizer for chemotherapy and radiotherapy, enhancing the effectiveness of these treatments in cancer cells .

Methods of Application

The compound is used in conjunction with standard chemotherapy or radiotherapy protocols. It enhances the cytotoxic effects of these treatments by inhibiting DNA repair mechanisms in cancer cells .

Results and Outcomes

The sensitization effect of Rucaparib has shown promising results in increasing the susceptibility of cancer cells to chemotherapy and radiotherapy, potentially leading to improved treatment outcomes .

Pharmacokinetics and Pharmacodynamics Analysis

Summary of Application

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of Rucaparib is crucial for optimizing its clinical use and managing potential drug-drug interactions .

Methods of Application

Clinical studies involve monitoring the absorption, distribution, metabolism, and excretion of Rucaparib, as well as its interactions with other drugs .

Results and Outcomes

The PK and PD analyses have provided insights into the safe and effective use of Rucaparib, including dosage adjustments and the management of side effects .

Exploration of Tumor-Specific Defects in DNA Repair

Summary of Application

Rucaparib’s ability to exploit tumor-specific defects in DNA repair mechanisms is a critical area of research, offering potential for targeted cancer therapies .

Methods of Application

Research involves studying the effects of Rucaparib on various cancer cell lines with known DNA repair deficiencies .

Results and Outcomes

This research has led to a better understanding of how Rucaparib can be used to target specific cancer types based on their DNA repair capabilities .

Safety and Long-Term Effects Monitoring

Summary of Application

Monitoring the long-term safety and potential side effects of Rucaparib is essential for ensuring patient well-being during treatment .

Methods of Application

Longitudinal studies track patients receiving Rucaparib, documenting any adverse effects or diagnoses that may be associated with its use .

Results and Outcomes

Such studies are vital for identifying any long-term risks associated with Rucaparib, contributing to the development of safer treatment protocols .

Improvement of Solubility and Bioavailability

Summary of Application

Research into improving the solubility and bioavailability of Rucaparib aims to enhance its oral uptake and stability .

Methods of Application

Techniques like co-crystallization are employed to create more soluble and bioavailable forms of Rucaparib .

Future Directions

Clinical data with PARP inhibitors indicate that there is an ovarian cancer patient population beyond those with germline BRCA mutations that may benefit from treatment with a PARP inhibitor .

properties

IUPAC Name

6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMABYWSNWIZPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182563
Record name Rucaparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

PARPs play a role in DNA repair by activating DNA damage response pathways, such as base excision repair, and facilitating DNA repair. PARPs were evaluated as novel anticancer therapeutic targets after discovering that PARP-1 inhibitors reduce tumour growth in BRCA-deficient cancers. BRCA1 and BRCA2 are tumour suppressor genes involved in various cellular processes related to cell growth and death, including DNA repair. More specifically, BRCA1 and BRCA2 are involved in homologous recombination (HR) DNA repair. Cancer cells with a deleterious BRCA mutation are HR-deficient, resulting in unregulated and aberrant cell repair and growth. Rucaparib inhibits PARP1, PARP2, and PARP3. Inhibiting PARP traps the enzyme on damaged DNA, halting the repair process and forming toxic PARP–DNA complexes. Alternatively, other DNA repair processes such as error-prone nonhomologous end joining (NHEJ) or alternative end-joining pathways can be initiated, leading to mutations or chromosomal change. Further DNA damage can trigger cancer cell apoptosis and cell death. Typically, inhibition of PARP converts single-strand breaks in DNA to double-strand breaks at replication forks. HR DNA repair pathways repair double-strand breaks; however, HR-deficient cancer cells lack this repair mechanism. Because HR-deficient cancer cells are more vulnerable to unsalvageable DNA damage, rucaparib-induced PARP inhibition leads to synthetic lethality. In this phenomenon, two non-lethal defects (HR deficiency and PARP inhibition) combine and cause cell death.
Record name Rucaparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12332
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rucaparib

CAS RN

283173-50-2
Record name Rucaparib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=283173-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rucaparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283173502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rucaparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12332
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rucaparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RUCAPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8237F3U7EH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4-(8-fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-2-yl)-benzaldehyde (100 mg, 0.32 mmol; prepared in a manner similar to that described for compound 12 for 2-bromo-8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one and 4-formylphenylboronic acid) was reacted with methylamine (1.62 mmol) as described for Compound PPP to yield 8-fluoro-2-(4-methylaminomethyl-phenyl)-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one, 32 mg (31%) as a yellow solid: m.p. 1543-155° C.; 1H NMR (300 MHz, d6-DMSO) δ 2.28 (s, 3H), 3.04 (m, 2H), 3.40 (m, 2H), 3.69 (s, 2H), 7.32 (dd, J=9.0, 2.4 Hz, 1H), 7.44 (m, 3H), 7.57 (d, J=8.1 Hz, 2H), 8.25 (br t, 1H), 11.67 (br s, 1H). HRMS (MALDI MH+) Calcd for C19H18N3OF: 324,1512. Found: 325.1524. Anal. (C19H18N3OF.0.3 H2O) C, H, N.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.62 mmol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Lactam 14 (14.42 g, 0.038 mol) was dissolved in hydrobromic acid in acetic acid (30%-32%, 140 ml). The reaction solution was stirred for 46 hours at room temperature in a 500 ml flask that was connected to an ethanolamine scrubber system. HPLC analysis indicated the completion of the reaction. Ice (30 g) was added to the reaction solution followed by addition of aqueous NaOH (327 ml, 10 M, 3.27 mol) while the temperature was maintained between 25° C. and 35° C. When addition of NaOH was complete, the pH was 10. The resulting solid was collected by filtration, washed with water (2×50 ml). The filter cake was then suspended in water (125 ml) and stirred for 2 hours. The solid was collected by filtration, washed with water (2×25 ml) and dried to afford 10.76 g of product (88% yield). 1H NMR (300 MHz, DMSO-d6) δ 2.577 (s, 3H), 3.053 (m, 2H), 3.406 (m, 2H), 4.159 (s, 2H), 7.36 (dd, 1H, J=2.4 Hz and J=9.3 Hz), 7.44 (dd, 1H, J=2.4 Hz and J=11.1 Hz), 7.63 (d, 2H, J=8.1 Hz), 7.70 (d, 2H, J=8.1 Hz), 8.265 (t, 1H, J=5.7 Hz), 11.77 (s, 1H). Exact mass calculated for C19H19FN3O: 324.1512. Found: 324.1497.
Quantity
14.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ice
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
327 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rucaparib
Reactant of Route 2
Rucaparib
Reactant of Route 3
Rucaparib
Reactant of Route 4
Reactant of Route 4
Rucaparib
Reactant of Route 5
Rucaparib
Reactant of Route 6
Rucaparib

Citations

For This Compound
12,800
Citations
K Fizazi, JM Piulats, MN Reaume… - … England Journal of …, 2023 - Mass Medical Soc
… We conducted the open-label, controlled, randomized, phase 3 TRITON3 trial of rucaparib … 1,15,16 we randomly assigned patients to receive either rucaparib or the physician’s choice of …
Number of citations: 63 www.nejm.org
M Shirley - Targeted Oncology, 2019 - Springer
… Rucaparib is also approved in the USA and the EU for use as … , rucaparib displayed clinical activity as third- (or later-) line treatment of BRCA-mutated ovarian cancer, with rucaparib-…
Number of citations: 32 link.springer.com
S Balasubramaniam, JA Beaver, S Horton… - Clinical Cancer …, 2017 - AACR
… with rucaparib based on detection of deleterious BRCA1 and/or BRCA2 mutations in tumor tissue. Rucaparib's … This article summarizes the FDA review and data supporting rucaparib's …
Number of citations: 151 aacrjournals.org
A Musella, E Bardhi, C Marchetti, L Vertechy… - Cancer Treatment …, 2018 - Elsevier
… This study recognized that Rucaparib is active in germline BRCA-mutant ovarian (gBRCAm) cancer; that this activity correlates with PFI and that continuous Rucaparib dosing is …
Number of citations: 58 www.sciencedirect.com
W Abida, A Patnaik, D Campbell, J Shapiro… - Journal of Clinical …, 2020 - ncbi.nlm.nih.gov
… a BRCA alteration treated with rucaparib 600 mg twice daily in the phase II TRITON2 study. … BRCA alteration who received≥ 1 dose of rucaparib. Key efficacy end points were objective …
Number of citations: 489 www.ncbi.nlm.nih.gov
R Kristeleit, GI Shapiro, HA Burris, AM Oza… - Clinical Cancer …, 2017 - AACR
… rucaparib (5 days of a 21-day cycle), as well as intermittent and continuous dosing of oral rucaparib … This study provided evidence that continuous dosing of oral rucaparib led to a higher …
Number of citations: 237 aacrjournals.org
JA Ledermann, AM Oza, D Lorusso… - The Lancet …, 2020 - thelancet.com
Background In ARIEL3, rucaparib maintenance treatment significantly improved progression-free survival versus placebo. Here, we report prespecified, investigator-assessed, …
Number of citations: 86 www.thelancet.com
GI Shapiro, RS Kristeleit, HA Burris… - Clinical …, 2019 - Wiley Online Library
… ‐state pharmacokinetic profiles of rucaparib administered once daily (… , the plasma exposure of rucaparib was approximately dose … No effect of food on rucaparib pharmacokinetics was …
Number of citations: 35 accp1.onlinelibrary.wiley.com
R Kristeleit, A Lisyanskaya, A Fedenko… - The Lancet …, 2022 - thelancet.com
… We aimed to assess rucaparib versus platinum-based and … rucaparib group and six (5%) in the chemotherapy group. Three deaths were considered to be potentially related to rucaparib …
Number of citations: 70 www.thelancet.com
KA Reiss, R Mick, MH O'Hara… - Journal of Clinical …, 2021 - ingentaconnect.com
… the role of the PARPi rucaparib as maintenance therapy in … discontinued and patients received rucaparib 600 mg orally … CONCLUSION Maintenance rucaparib is a safe and effective …
Number of citations: 111 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.